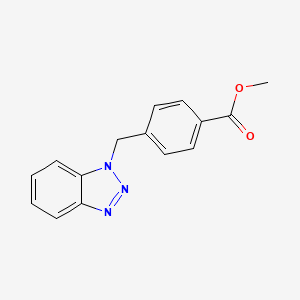

4-(1H-1,2,3-苯并三唑-1-基甲基)苯甲酸甲酯

描述

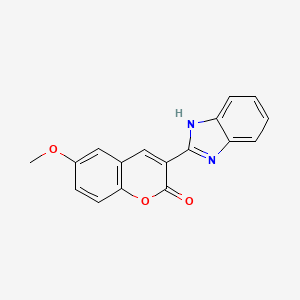

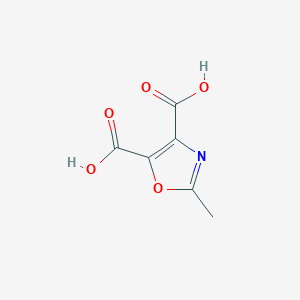

1H-1,2,3-Benzotriazole is a type of benzotriazole, which is a heterocyclic compound with a bicyclic structure composed of two fused rings, one five-membered and the other six-membered, containing three nitrogen atoms . Benzoate esters, such as methyl benzoate, are commonly used in organic synthesis.

Synthesis Analysis

Benzotriazoles can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The benzoate ester could be introduced through esterification reactions.Molecular Structure Analysis

The molecular structure of 1H-1,2,3-benzotriazole consists of a benzene ring fused with a triazole ring . The benzoate ester group would be attached to the benzotriazole core.Chemical Reactions Analysis

Benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and are also used in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Benzotriazoles are typically solid at room temperature .科学研究应用

- Methyl 4-(benzotriazol-1-ylmethyl)benzoate is commonly used as a photostabilizer in plastics, polymers, and coatings. It absorbs UV radiation, preventing photochemical degradation and enhancing the material’s durability. Its benzotriazole moiety acts as an efficient UV absorber, safeguarding against UV-induced color fading and material degradation .

Photostabilizers in Polymers and Coatings

These applications highlight the versatility of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate across different scientific domains. As research continues, we may discover additional uses for this intriguing compound . If you need further details or have other inquiries, feel free to ask! 😊

作用机制

Target of Action

Related compounds have been reported to interact with acetylcholinesterase (ache) . The role of AChE is to break down acetylcholine, a key neurotransmitter in the brain, into choline and acetate .

Mode of Action

It is suggested that similar compounds inhibit ache by establishing a bond on both sides of the active site, which contributes to the inhibitory effects .

Biochemical Pathways

Related compounds have been reported to affect the cholinergic pathway by inhibiting ache .

Result of Action

Related compounds have been reported to inhibit ache, which could potentially lead to an increase in acetylcholine levels .

Action Environment

It is known that factors such as temperature can influence the degradation of related compounds .

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJIOGNIIZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331353 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate | |

CAS RN |

345953-58-4 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)